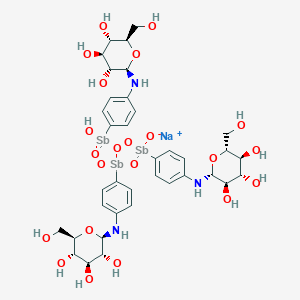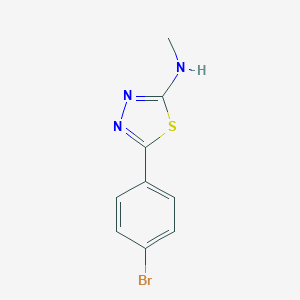
Eicosapentaenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosapentaenoic acid, also known as this compound, is a type of omega-3 fatty acid commonly found in fish oil. It is a long-chain polyunsaturated fatty acid with a 20-carbon chain and five cis double bonds. This compound is an essential nutrient that plays a crucial role in maintaining optimal health. It is a precursor to several important compounds in the body, such as eicosanoids, which regulate various physiological processes including inflammation and blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized through various methods. One common method involves the transesterification of fish oil with ethanol to produce this compound ethyl ester. This process typically involves the use of lipase enzymes as catalysts and is carried out at room temperature . Another method involves the extraction of this compound from microalgae using microwave-assisted ionic liquid extraction. This method employs tetramethyl ammonium chloride as an additive and is carried out at temperatures ranging from 60 to 90°C .
Industrial Production Methods: Industrial production of this compound often involves the extraction and refining of fish oil. The fish oil undergoes ethanolysis to produce this compound ethyl ester, which is then enriched and purified through processes such as short-path distillation, urea fractionation, and preparative chromatography . These methods ensure the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a polyunsaturated fatty acid that can be oxidized to form hydroperoxides and other oxidation products. Reduction reactions can convert this compound to its corresponding alcohols, while substitution reactions can introduce different functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the polyunsaturated fatty acid .
Major Products Formed: The major products formed from the reactions of this compound include hydroperoxides, alcohols, and various substituted derivatives. These products have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Eicosapentaenoic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, this compound is studied for its role in cell membrane fluidity and integrity. In medicine, it is used for its anti-inflammatory, anti-cancer, and cardiovascular benefits. This compound has been found to lower triglyceride levels, decrease blood pressure, and improve overall heart function .
Mechanism of Action
Eicosapentaenoic acid exerts its effects through multiple mechanisms. It reduces hepatic very low-density lipoprotein triglycerides synthesis and enhances triglyceride clearance from circulating very low-density lipoprotein particles. This compound also has anti-inflammatory and anti-thrombotic properties, which contribute to its cardiovascular benefits. It stabilizes cell membranes, reduces plaque progression, and inhibits lipid oxidation .
Comparison with Similar Compounds
Eicosapentaenoic acid is often compared with other omega-3 fatty acids, such as docosahexaenoic acid and alpha-linolenic acid. While all these compounds have beneficial health effects, this compound is unique in its ability to reduce triglyceride levels without raising low-density lipoprotein cholesterol levels. Docosahexaenoic acid, on the other hand, is more effective in improving brain function and development .
List of Similar Compounds:- Docosahexaenoic acid
- Alpha-linolenic acid
- Arachidonic acid
This compound stands out due to its specific cardiovascular benefits and its role in reducing inflammation and blood clotting .
Properties
CAS No. |
1553-41-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
JAZBEHYOTPTENJ-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
physical_description |
Colorless liquid; [Merck Index] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)
